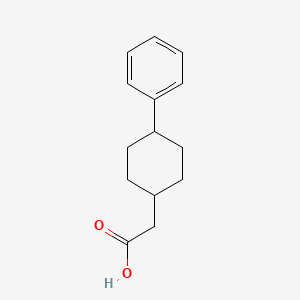

2-(4-phenylcyclohexyl)acetic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-phenylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZBGVGPMEGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323369 | |

| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108062-27-7 | |

| Record name | 2-(4-phenylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-phenylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Phenylcyclohexyl Acetic Acid

Total Synthesis Approaches to 2-(4-phenylcyclohexyl)acetic Acid

The construction of the this compound scaffold has been achieved through several synthetic sequences. These methods can be classified into well-established protocols and more recently developed, innovative strategies that offer improvements in efficiency and selectivity.

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing this compound frequently begin with the commercially available starting material, 4-phenylcyclohexanone (B41837). A prevalent and direct approach involves the homologation of this ketone to introduce the acetic acid side chain.

A classic example is the Willgerodt-Kindler reaction , where 4-phenylcyclohexanone can be heated with sulfur and a secondary amine, such as morpholine, to form a thioamide. Subsequent hydrolysis of the thioamide yields the desired carboxylic acid. This one-pot reaction provides a straightforward, albeit often low-yielding, route to the target molecule.

Another common strategy is the Arndt-Eistert synthesis . This multi-step sequence begins with the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to produce a diazoketone. A subsequent Wolff rearrangement, often catalyzed by silver oxide, in the presence of water, results in the formation of the one-carbon homologated this compound.

The Horner-Wadsworth-Emmons reaction offers an alternative pathway. Here, 4-phenylcyclohexanone is treated with a phosphonate (B1237965) ylide, like triethyl phosphonoacetate, in the presence of a base to form an α,β-unsaturated ester. This intermediate is then subjected to catalytic hydrogenation to reduce the double bond, followed by hydrolysis of the ester to afford the final product.

| Starting Material | Key Reactions | Intermediates | Final Product |

| 4-Phenylcyclohexanone | Willgerodt-Kindler Reaction | Thioamide | This compound |

| 4-Phenylcyclohexyl Carboxylic Acid | Arndt-Eistert Synthesis | Diazoketone | This compound |

| 4-Phenylcyclohexanone | Horner-Wadsworth-Emmons, Hydrogenation, Hydrolysis | α,β-Unsaturated Ester | This compound |

Novel Retrosynthetic Strategies

Modern synthetic chemistry has spurred the development of more sophisticated retrosynthetic analyses for molecules like this compound. These newer approaches aim for greater synthetic efficiency, atom economy, and stereocontrol.

One innovative retrosynthetic disconnection involves a cross-coupling reaction to form the bond between the phenyl group and the cyclohexane (B81311) ring at a late stage. For instance, a suitably functionalized cyclohexylacetic acid derivative could be coupled with a phenylboronic acid derivative using a Suzuki coupling, or with a phenylzinc reagent via a Negishi coupling. This strategy allows for the independent synthesis of the two main fragments of the molecule.

Another advanced approach considers the direct C-H functionalization of a 4-phenylcyclohexane precursor. While challenging, the direct introduction of an acetic acid moiety onto the cyclohexane ring through activation of a C-H bond represents a highly atom-economical and elegant synthetic route. Research in this area is ongoing and promises to provide more direct access to this and similar compounds in the future.

Stereoselective Synthesis of this compound and its Isomers

The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R), which exist as two pairs of enantiomers (cis and trans diastereomers). The development of synthetic methods that can selectively produce a single desired stereoisomer is of paramount importance, particularly for applications in pharmacology where different stereoisomers can exhibit vastly different biological activities.

Diastereoselective Synthetic Pathways

The control of the relative stereochemistry between the phenyl group at C4 and the acetic acid group at C1 is a key challenge. The thermodynamic stability of the cyclohexane ring conformers often plays a crucial role in determining the diastereomeric ratio of the product. The trans isomer, in which both bulky substituents can occupy equatorial positions, is generally the more thermodynamically stable product.

Catalytic hydrogenation of a precursor containing an exocyclic double bond, such as 2-(4-phenylcyclohexylidene)acetic acid, is a common method for controlling diastereoselectivity. The choice of catalyst and reaction conditions can significantly influence the outcome. For example, hydrogenation over a heterogeneous catalyst like palladium on carbon (Pd/C) often favors the formation of the trans isomer, as the catalyst surface directs the addition of hydrogen from the less sterically hindered face of the molecule.

Enantioselective Synthesis via Chiral Auxiliaries or Organocatalysis

To obtain enantiomerically pure forms of this compound, chiral methodologies must be employed. The use of chiral auxiliaries is a well-established technique. In this approach, a prochiral starting material, such as 4-phenylcyclohexanone, is reacted with a chiral auxiliary to form a chiral intermediate, for example, a chiral enamine or imine. Subsequent diastereoselective alkylation with an appropriate electrophile, followed by the removal of the chiral auxiliary, can yield the desired enantiomer of the final product.

Organocatalysis has emerged as a powerful and versatile tool for enantioselective synthesis. nih.govbeilstein-journals.org Chiral organic molecules, such as chiral amines or phosphoric acids, can catalyze reactions with high enantioselectivity. nih.govbeilstein-journals.org For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can be a key step in establishing the stereochemistry of the final product. princeton.edunih.gov

Control of Cyclohexane Ring Stereochemistry

In syntheses that build the cyclohexane ring from acyclic precursors, the stereochemistry can be set during a cyclization reaction , such as a Diels-Alder reaction or an intramolecular aldol (B89426) condensation. The use of chiral catalysts or substrates in these reactions can effectively control the absolute stereochemistry of the newly formed stereocenters.

When starting with a pre-existing ring system, such as 4-phenylcyclohexanone, the stereochemistry is controlled by the facial selectivity of subsequent reactions. For instance, the reduction of the ketone to a hydroxyl group can be performed stereoselectively using sterically demanding reducing agents or chiral catalysts to produce a single diastereomer of the corresponding alcohol. This newly created stereocenter can then direct the stereochemical outcome of subsequent transformations on the ring.

Derivatization and Functionalization of this compound

The derivatization of this compound can be systematically approached by targeting its three main structural components: the carboxylic acid group, the phenyl ring, and the cyclohexyl moiety.

The carboxylic acid group is the most reactive site for derivatization, readily undergoing esterification and amidation reactions.

Esterification: Esters of this compound can be synthesized through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed, often by azeotropic distillation with a Dean-Stark apparatus nih.gov.

Alternatively, esterification can be achieved under milder conditions using coupling agents. For instance, the reaction of a carboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst such as magnesium chloride can produce esters in high yields jocpr.com.

A variety of alcohols can be employed in these reactions, leading to a diverse range of esters with varying properties. The choice of alcohol can significantly influence the physical and chemical characteristics of the resulting ester.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly reactive intermediate can then be reacted with a primary or secondary amine to form the desired amide.

Peptide coupling reagents, commonly used in peptide synthesis, offer a direct method for amide bond formation without the need to isolate the acyl chloride. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) can efficiently couple this compound with a wide array of amines to produce the corresponding amides in good yields csic.es.

| Derivative Type | Reagents and Conditions | Product |

| Ester | Alcohol, H₂SO₄ (cat.), Reflux | 2-(4-phenylcyclohexyl)acetate ester |

| Amide | 1. SOCl₂ or (COCl)₂2. Amine | N-substituted 2-(4-phenylcyclohexyl)acetamide |

| Amide | Amine, EDC, HOBt | N-substituted 2-(4-phenylcyclohexyl)acetamide |

Functionalization of the phenyl and cyclohexyl rings allows for the introduction of various substituents, which can modulate the molecule's properties.

Phenyl Ring Modifications: The phenyl ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the cyclohexylacetic acid substituent, functional groups such as nitro (-NO₂), halogen (-Cl, -Br), and acyl groups can be introduced onto the ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group to an amine (-NH₂) provides a handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a variety of other substituents.

The incorporation of heterocyclic rings can significantly alter the biological and chemical properties of this compound. This can be achieved by utilizing the carboxylic acid functionality as a starting point for the construction of various heterocycles.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from carboxylic acids by reacting them with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride jocpr.com. This reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclization. A one-pot synthesis using polyphosphate ester (PPE) as a mild additive has also been developed for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide encyclopedia.pub. These methods could be applied to this compound to generate novel thiadiazole derivatives nih.govnih.gov.

Triazoles: 1,2,4-Triazoles are another important class of heterocycles that can be synthesized from carboxylic acids. One common method involves the conversion of the carboxylic acid to its corresponding hydrazide by reaction with hydrazine (B178648) hydrate. The resulting hydrazide can then be reacted with various reagents to form the triazole ring. For example, reaction with a substituted isothiocyanate would yield a thiosemicarbazide derivative, which can be cyclized to a triazole-thione. A review of synthesis methods highlights the versatility of using hydrazones, derived from hydrazides, as precursors for fused 1,2,4-triazoles frontiersin.orgnih.gov. Microwave-assisted synthesis has also been employed for the efficient synthesis of triazole derivatives nih.gov.

| Heterocycle | Key Reagents | General Reaction |

| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ or POCl₃ | Cyclocondensation |

| 1,2,4-Triazole | 1. Hydrazine hydrate2. Reagents for cyclization | Hydrazide formation followed by cyclization |

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic attack steps. The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to allow for the elimination of a water molecule, regenerating the carbonyl group of the ester and the acid catalyst encyclopedia.pub.

Amide formation via acyl chlorides involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride carbon, followed by the elimination of a chloride ion. When using coupling reagents like EDC, the carboxylic acid is activated by forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the amine. The addition of HOBt can further enhance the reaction efficiency by forming an active ester, which is less prone to side reactions and racemization.

The cyclization reactions to form thiadiazoles and triazoles from carboxylic acid derivatives involve intramolecular nucleophilic attack and dehydration steps. For thiadiazole formation from an acylthiosemicarbazide, the sulfur atom or a nitrogen atom can act as the nucleophile to attack the carbonyl carbon, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic thiadiazole ring.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of these chemical processes.

Use of Solid Acid Catalysts: To circumvent the problems associated with homogeneous acid catalysts like sulfuric acid (e.g., corrosion, difficult separation, and waste generation), solid acid catalysts can be employed for esterification reactions. Materials such as zeolites, sulfated zirconia, and ion-exchange resins have been shown to be effective catalysts for the esterification of carboxylic acids researchgate.nettue.nl. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost. The esterification of long-chain fatty acids with alcohols has been successfully demonstrated using solid acid catalysts in both batch and continuous flow reactors, highlighting the industrial applicability of this approach csic.es.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods . The synthesis of various heterocyclic compounds, including thiazoles and triazoles, has been efficiently carried out using microwave assistance nih.govmdpi.com. The synthesis of derivatives of 2-(4-(phenyldiazenyl)phenoxy)acetic acid has been achieved using a solvent-free and catalyst-free microwave-assisted method, showcasing a significant improvement in yield and reduction in reaction time compared to conventional refluxing methods farmaciajournal.com. This technology could be applied to the derivatization of this compound to develop more environmentally benign synthetic protocols.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Lipases, for example, are widely used for the stereoselective acylation and hydrolysis of esters. The use of lipases for the kinetic resolution of alcohols that could be precursors to this compound demonstrates the potential for biocatalysis in producing enantiomerically pure compounds mdpi.com. Hydroxylases and other oxidoreductases could potentially be used to introduce functionality onto the cyclohexyl or phenyl rings under mild, aqueous conditions mdpi.com.

| Green Chemistry Approach | Application | Advantages |

| Solid Acid Catalysts | Esterification | Reusable, non-corrosive, reduced waste |

| Microwave-Assisted Synthesis | Derivatization (e.g., heterocycle formation) | Faster reaction times, higher yields, reduced solvent use |

| Biocatalysis | Asymmetric synthesis, functionalization | High selectivity, mild reaction conditions, biodegradable catalysts |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopy is a powerful tool for probing the structure of 2-(4-phenylcyclohexyl)acetic acid. Different spectroscopic techniques provide complementary information about its connectivity, conformation, and the chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the carbon-hydrogen framework of organic molecules. While standard 1D ¹H and ¹³C NMR provide initial data, advanced techniques offer deeper insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would reveal the coupling relationships between protons, mapping out the connectivity within the cyclohexane (B81311) ring and the acetic acid moiety. An HSQC spectrum would correlate each proton to its directly attached carbon atom. For the cyclohexane ring, the complexity of the proton signals, due to small differences in chemical shifts between axial and equatorial protons, makes 2D NMR indispensable for complete assignment. researchgate.net

Solid-State NMR (SSNMR): In the solid state, molecules are in a fixed orientation, which provides structural information not available in solution. Solid-state ¹³C NMR can be used to study the conformational properties of cyclohexanes. rsc.org For this compound, SSNMR could differentiate between molecules in different crystalline environments or confirm the presence of a single dominant conformation in the solid state. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C, making these studies feasible. rsc.org SSNMR studies on related monosubstituted cyclohexanes have shown that the host material in inclusion compounds generally does not impose significant constraints on the guest molecule's conformation. rsc.org

| Atom/Group | Expected ¹³C Shift Range (ppm) | Expected ¹H Shift Range (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (C=O) | 175-180 | 10-12 | The acidic proton signal is typically a broad singlet. |

| Phenyl C (quaternary) | ~145 | - | Attachment point to the cyclohexane ring. |

| Phenyl C-H | 125-130 | 7.1-7.4 | Aromatic region. |

| CH₂ (acetic acid) | ~40 | ~2.3 | Adjacent to the carbonyl and cyclohexane ring. |

| Cyclohexane CH (substituted) | 40-45 | 1.0-2.5 | Shifts are highly dependent on axial/equatorial position. Complex splitting patterns are expected. |

| Cyclohexane CH₂ | 25-35 | 1.0-2.5 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to molecular conformation and intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, would be prominent. nih.gov A strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. nih.gov The region from 1400-1500 cm⁻¹ and 700-800 cm⁻¹ will contain bands from the phenyl ring and C-H bending vibrations of the cyclohexane ring, which can be sensitive to the ring's conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar phenyl and cyclohexane moieties, which are often weak in the IR spectrum, can be strong in the Raman spectrum. Conformational analysis of substituted cyclohexanes often utilizes Raman spectroscopy to distinguish between axial and equatorial conformers, as their vibrational frequencies can differ. acs.orgyoutube.com For this compound, the ratio of conformers in solution could potentially be studied by analyzing the temperature dependence of specific Raman bands.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 2500-3300 (very broad) | Weak | Carboxylic acid dimer H-bonding |

| C-H stretch (aromatic) | 3000-3100 | Strong | Phenyl ring C-H bonds |

| C-H stretch (aliphatic) | 2850-2960 | Strong | Cyclohexane and CH₂ C-H bonds |

| C=O stretch | ~1700 (strong) | Medium | Carboxylic acid carbonyl |

| C=C stretch (aromatic) | 1400-1600 | Strong | Phenyl ring skeletal vibrations |

| C-H bend | 1350-1450 | Medium | CH₂ and CH bending |

| Ring vibrations | Variable | Variable | Cyclohexane ring modes sensitive to conformation |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (molecular weight: 218.3 g/mol ), electron ionization (EI) would likely lead to several characteristic fragmentation pathways. Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). uni.lu Another likely fragmentation is the loss of the acetic acid side chain. Cleavage of the bond between the cyclohexane ring and the phenyl group could also occur.

Based on data for the related cyclohexylacetic acid, prominent peaks might arise from the fragmentation of the cyclohexane ring itself. nih.gov PubChemLite predicts several adducts for this compound, such as [M+H]⁺ at m/z 219.13796 and [M-H]⁻ at m/z 217.12340, which would be observed in soft ionization techniques like electrospray ionization (ESI). kaust.edu.sa

X-ray Crystallography of this compound and its Analogs

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details about the three-dimensional arrangement of molecules.

An experimental crystal structure for (4-phenylcyclohexyl)acetic acid is available in the Cambridge Structural Database (CSD) under deposition number 2315029. sigmaaldrich.comrsc.org This data allows for a detailed analysis of its solid-state conformation and intermolecular interactions.

In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. mdpi.com The most common motif is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds between the carboxyl groups, forming an R²₂(8) ring pattern. osti.gov This dimerization is a dominant feature in the crystal packing of many carboxylic acids and significantly influences their physical properties. mdpi.com

The cyclohexane ring is not planar and adopts several conformations to minimize strain, with the chair conformation being the most stable. acs.orgacs.org In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Generally, a substituent prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The crystal structure data from CCDC 2315029 would confirm that the cyclohexane ring in this compound adopts a chair conformation in the solid state. sigmaaldrich.comrsc.org Analysis of the atomic coordinates would allow for the precise determination of bond angles and torsion angles within the ring, confirming its deviation from planarity and its resemblance to an ideal chair structure. Furthermore, the crystallographic data would definitively show the positions of the phenyl and acetic acid substituents. It is highly probable that both the large phenyl group at C4 and the acetic acid group at C1 occupy equatorial positions to minimize steric strain, leading to the most stable trans-diequatorial conformation.

| Parameter | Value | Reference |

|---|---|---|

| CSD Deposition Number | 2315029 | sigmaaldrich.comrsc.org |

| Chemical Formula | C₁₄H₁₈O₂ | rsc.org |

| Predominant Conformation | Chair | acs.org |

| Key Intermolecular Interaction | Carboxylic acid dimer (R²₂(8) hydrogen bonding) | mdpi.comosti.gov |

| Substituent Positions | Expected to be diequatorial |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are standard approaches. DFT, known for its balance of accuracy and computational cost, is often the method of choice for molecules of this size.

A primary goal of quantum chemical calculations is to understand the electronic makeup of a molecule. This involves analyzing the distribution of electrons and the nature of the molecular orbitals, especially the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species. For 2-(4-phenylcyclohexyl)acetic acid, the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be centered on the carboxylic acid group, particularly the C=O bond.

A hypothetical study would present these findings in a data table, similar to the one illustrated below.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule |

Note: The values presented in this table are illustrative examples and not based on actual experimental or calculated data.

Quantum chemistry is highly effective at predicting spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of spectra. For this compound, calculations could predict:

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be computed to assign the various peaks in experimental IR and Raman spectra to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid, the C-H stretches of the phenyl and cyclohexyl rings, and the O-H stretch.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, which can be complex for the diastereomers of this compound.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value (Illustrative) | Experimental Correlation |

| C=O Vibrational Frequency | 1715 cm⁻¹ | Corresponds to the IR absorption of the carbonyl group |

| Carboxylic Acid ¹H NMR Shift | 12.1 ppm | Characteristic chemical shift for an acidic proton |

| Phenyl ¹H NMR Shifts | 7.2-7.4 ppm | Typical range for aromatic protons |

| Cyclohexyl ¹H NMR Shifts | 1.2-2.5 ppm | Broad range due to different axial/equatorial protons |

Note: The values presented in this table are illustrative examples and not based on actual experimental or calculated data.

The flexible cyclohexane (B81311) ring and the rotatable bond connecting it to the acetic acid group mean that this compound can exist in multiple conformations. The substitution pattern on the cyclohexane ring allows for cis and trans diastereomers, and for each of these, the substituents can be in either axial or equatorial positions.

Illustrative Data Table: Relative Conformational Energies of this compound Isomers

| Isomer/Conformer | Phenyl Position | Acetic Acid Position | Relative Energy (kcal/mol) (Illustrative) |

| trans | Equatorial | Equatorial | 0.0 (most stable) |

| trans | Axial | Axial | +5.8 |

| cis | Equatorial | Axial | +2.5 |

| cis | Axial | Equatorial | +2.7 |

Note: The values presented in this table are illustrative examples and not based on actual experimental or calculated data.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of how the molecule moves and interacts with its environment over time. nih.gov

An MD simulation of this compound in a solvent, such as water or a non-polar solvent, would provide significant insights into its dynamic behavior. rsc.org It would allow researchers to observe:

Ring Flipping: The simulation could show the frequency and mechanism of the cyclohexane ring flipping between its chair conformations.

Solvent Interactions: The simulation would detail how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding between water and the carboxylic acid group.

Conformational Sampling: Over the course of the simulation, the molecule would explore various accessible conformations, providing a statistical understanding of which shapes are most prevalent in solution. nih.gov

While there are no specific known protein targets for this compound itself, its structural motifs are present in many biologically active molecules. If a derivative of this compound were identified as a ligand for a protein, MD simulations would be a critical tool for understanding their interaction. numberanalytics.com

Such simulations could reveal:

Binding Stability: The stability of the ligand within the protein's binding pocket over time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that hold the ligand in place.

Conformational Changes: How the protein and ligand adapt their shapes to accommodate each other upon binding.

Solvation Effects on Molecular Behavior

In the absence of specific experimental solvation data for this compound, computational methods such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent simulations using molecular dynamics (MD) would be invaluable. These models would theoretically predict how the molecule's structure and energy change in different solvent environments, such as water, ethanol, or less polar organic solvents. For instance, in a polar solvent like water, the carboxylic acid group would be expected to form strong hydrogen bonds, influencing the molecule's orientation at solvent interfaces. Conversely, in a nonpolar solvent, intramolecular interactions might become more dominant.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol | 24.5 | -6.2 |

| Chloroform | 4.8 | -3.1 |

| Cyclohexane | 2.0 | -1.5 |

| Note: The values in this table are for illustrative purposes to demonstrate the expected trend and are not based on actual experimental or computational results. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to understand the three-dimensional structure of molecules and their interactions with biological targets.

Structure-Based Drug Design Principles Applied to Derivatives

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize potential drug candidates. For derivatives of this compound, this approach would involve identifying a relevant biological target and then using computational methods to design novel analogs with improved binding affinity and selectivity.

The process would begin with the known or modeled structure of the target protein. The core scaffold of this compound would then be used as a starting point. Modifications to the phenyl ring, the cyclohexyl ring, or the acetic acid side chain would be systematically evaluated in silico to enhance interactions with the target's binding site. For example, adding hydrogen bond donors or acceptors, or introducing hydrophobic groups, could lead to more potent and specific inhibitors.

Prediction of Binding Modes and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound and its derivatives, docking studies would be instrumental in predicting their binding modes within the active site of a target protein and estimating their binding affinities.

Docking algorithms would explore various possible conformations of the ligand within the binding pocket and score them based on a set of energy functions. The resulting docking scores provide an estimate of the binding affinity. These predictions can help prioritize which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process. The accuracy of these predictions is continually improving with the development of more sophisticated scoring functions and algorithms.

Table 2: Illustrative Predicted Docking Scores and Key Interactions for Hypothetical Derivatives of this compound with a Target Protein

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

| 1 | Parent Compound | -7.2 | Hydrogen bond with Ser120, Hydrophobic interaction with Phe210 |

| 2 | 4'-hydroxy on phenyl ring | -7.8 | Additional hydrogen bond with Asn150 |

| 3 | 3'-chloro on phenyl ring | -7.5 | Halogen bond with Gly118 |

| 4 | Methyl ester of carboxylic acid | -6.5 | Loss of key hydrogen bond with Ser120 |

| Note: This table is a hypothetical illustration of the types of results that would be generated from molecular docking studies. The specific interactions and scores are not based on published data. |

Applications in Chemical Biology and Medicinal Chemistry Research

Investigation as a Pharmaceutical Intermediate or Scaffold

The term "pharmaceutical intermediates" refers to the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). synhet.com 2-(4-phenylcyclohexyl)acetic acid serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. synhet.com Its inherent structure is a valuable starting point for creating new chemical entities with therapeutic potential.

The synthesis of novel, biologically active compounds often relies on the use of specific molecular frameworks that can be readily modified. mdpi.com The this compound structure has been utilized in the creation of various derivatives with the goal of producing new drugs. mdpi.commdpi.com For example, multicomponent reactions, which are efficient chemical strategies for synthesizing complex molecules, can employ acetic acid as a solvent and catalyst, highlighting the role of such components in building bioactive molecules. mdpi.comresearchgate.net The development of new synthetic routes for compounds like labeled phenylalanine, starting from accessible materials such as acetic acid, further illustrates the foundational role of such chemicals in creating tools for biological studies. researchgate.net

The search for new drugs is an ongoing effort in medicinal chemistry, with a significant focus on developing novel therapeutic agents. The 1,2,4-oxadiazole (B8745197) heterocycle, for instance, has been extensively explored, leading to a wide array of compounds with diverse biological activities, including anticancer and anti-inflammatory properties. mdpi.com The development of derivatives from various chemical scaffolds is a common strategy to discover new therapeutic agents. For instance, derivatives of 4-cyclohexyl-1-naphthalene-acetic acid have been investigated for their anti-inflammatory properties. google.com This highlights the general principle of using a core structure to generate a library of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity.

The biological activity of a molecule can be finely tuned by making specific structural modifications. For example, in studies of ketamine esters, substitutions on the aromatic ring were found to significantly influence their anesthetic and analgesic properties. mdpi.com Similarly, research on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated that substituents at different positions were crucial for the antiproliferative and cytokine-inhibiting activities of the compounds. mdpi.com The presence of a double bond in the cyclohexene (B86901) ring was also found to enhance antiproliferative activity. mdpi.com In the case of pyridine (B92270) derivatives, the nature of the acyl and alkyl substituents on the pyridine ring played a key role in their affinity for adenosine (B11128) receptors. nih.gov

| Modification | Impact on Biological Activity |

| Aromatic Ring Substitution | Substituents on the phenyl ring can alter the compound's interaction with biological targets, thereby affecting its potency and selectivity. mdpi.commdpi.com |

| Cyclohexyl Ring Modifications | The presence or absence of a double bond within the cyclohexyl ring can enhance or diminish biological effects such as antiproliferative activity. mdpi.com |

| Side Chain Alterations | Changes to the acetic acid side chain, such as esterification, can lead to a complete loss of biological activity, indicating the critical role of the carboxylic acid group. drugdesign.org |

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key features is a major goal of SAR studies. For instance, in the development of EGF-R kinase inhibitors, the 4-anilinoquinazoline (B1210976) pharmacophore was identified as a critical feature. drugdesign.org SAR studies revealed that specific substitutions on the anilino group led to potent compounds. drugdesign.org Similarly, for a series of FPMINT analogues targeting equilibrative nucleoside transporters, the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for their inhibitory effects. polyu.edu.hk

Evaluation of Biological Interactions and Mechanisms

Understanding how a chemical compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. This involves studying its binding to target proteins and elucidating its mechanism of action. For example, research on FPMINT analogues as inhibitors of equilibrative nucleoside transporters involved detailed studies of their inhibitory effects, including whether they were competitive or non-competitive inhibitors. polyu.edu.hk Molecular docking analyses are also used to predict the binding site of a compound on its target protein. polyu.edu.hk The use of linkers in the development of PROTACs (PROteolysis TArgeting Chimeras) demonstrates how the structure of a molecule, including its rigidity and the three-dimensional orientation it adopts, can impact its ability to induce the degradation of target proteins. sigmaaldrich.com

Studies on Enzyme Inhibition (e.g., Diacylglycerol Acyltransferase 1)

One of the most notable applications of a derivative of this compound is in the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes. nih.gov

A specific derivative, 2-[4-(4-{5-[2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido]-1H-benzo[d]imidazol-2-yl}phenyl)cyclohexyl]acetic acid, also known as KR-69232, has been identified as a novel and potent DGAT1 inhibitor. nih.gov A liquid chromatography-tandem mass spectrometry method was developed to quantify this compound in rat plasma, demonstrating its potential for further pharmacokinetic studies. nih.gov The inhibition of DGAT1 can help regulate the levels of diacylglycerol (DAG), a molecule involved in both lipid synthesis and cell signaling pathways. nih.gov

Receptor Binding Assays and Signal Transduction Pathways

The broader class of acetic acid derivatives has been studied for their interaction with various receptors and their influence on signal transduction pathways. For instance, derivatives of phenylacetic acid have been shown to act as auxins in plants, regulating gene expression through the TIR1/AFB signaling pathway. nih.gov While not a direct study of this compound, this research highlights the potential for acetic acid-containing compounds to interact with specific cellular receptors and modulate downstream signaling.

Further research into derivatives has explored their activity as agonists for the free fatty acid receptor 1 (FFA1), a target for anti-diabetic drugs. nih.gov These studies underscore the importance of the acetic acid moiety in designing molecules that can effectively bind to and activate receptors involved in metabolic regulation.

Biophysical Characterization of Molecular Interactions

The interaction between small molecules like this compound derivatives and their biological targets can be characterized using various biophysical techniques. While specific biophysical studies on the parent compound are not extensively detailed in the provided results, the investigation of its derivatives implies a process of understanding molecular interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate the binding modes of inhibitors to their respective enzymes, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective compounds.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations (for derivatives)

The therapeutic potential of derivatives of this compound has been further evaluated in preclinical settings, with a focus on their pharmacokinetic profiles and in vivo efficacy.

In Vivo Efficacy Studies in Disease Models (e.g., Anti-obesity, Anti-diabetic)

Derivatives of this compound have shown promise in preclinical models of metabolic diseases. For example, the DGAT1 inhibitor KR-69232, which is a derivative, has been the subject of pharmacokinetic studies in rats, a critical step in evaluating its potential as a therapeutic agent. nih.gov

In the context of diabetes, other acetic acid derivatives have demonstrated significant anti-diabetic effects. One such derivative, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, was found to improve glucose tolerance in both normal and type 2 diabetic animal models. nih.gov This effect is attributed to its agonistic activity on the free fatty acid receptor 1 (FFA1), which leads to glucose-stimulated insulin (B600854) secretion. nih.gov

The following table summarizes the key findings from preclinical studies on derivatives of this compound and related compounds:

| Compound/Derivative | Target | Disease Model | Key Findings | Reference |

| 2-[4-(4-{5-[2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido]-1H-benzo[d]imidazol-2-yl}phenyl)cyclohexyl]acetic acid (KR-69232) | DGAT1 | - | Identified as a potent DGAT1 inhibitor; pharmacokinetic method developed. | nih.gov |

| 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid | FFA1 | Type 2 Diabetes (animal models) | Improved glucose tolerance. | nih.gov |

These studies highlight the therapeutic potential of the this compound scaffold and its derivatives in addressing metabolic disorders. Further research and development in this area may lead to the discovery of new and effective treatments for obesity and diabetes.

Applications in Materials Science and Industrial Chemistry

Potential as Specialty Chemicals or Additives

As a specialty chemical, 2-(4-phenylcyclohexyl)acetic acid could serve as a unique building block in organic synthesis. Its carboxylic acid group allows for a variety of chemical transformations, such as esterification, amidation, and reduction, to produce a range of derivatives. These derivatives, incorporating the phenylcyclohexyl moiety, could be investigated for unique properties.

The compound itself, or its simple derivatives, might also function as additives in various industrial formulations. For instance, the lipophilic nature of the phenylcyclohexyl group combined with the hydrophilic carboxylic acid could impart surfactant-like properties, making it potentially useful as a dispersant or emulsifier in specific systems. Furthermore, its structure is related to classes of compounds used as corrosion inhibitors, suggesting a potential application in this area.

Integration into Polymeric Materials

The carboxylic acid functionality of this compound allows it to be incorporated into polymeric structures. It can be used as a monomer or a co-monomer in the synthesis of polyesters and polyamides. The bulky and rigid phenylcyclohexyl group would be expected to influence the physical properties of the resulting polymers, potentially increasing their glass transition temperature (Tg), improving thermal stability, and modifying their mechanical properties.

The incorporation of this moiety could also enhance the refractive index of polymers, a desirable characteristic for optical applications. Research on other phenyl-containing monomers has shown their utility in creating polymers with specific optical properties.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomer/Co-monomer | Expected Impact of Phenylcyclohexyl Group |

|---|---|---|

| Polyester | This compound | Increased Tg, thermal stability, modified mechanical properties |

| Polyamide | This compound | Enhanced rigidity, potential for improved tensile strength |

Development of Liquid Crystal Compounds

The molecular shape of this compound, which combines a rigid aromatic core (the phenyl group) with a semi-flexible aliphatic ring (the cyclohexane (B81311) group), is a common motif in the design of liquid crystals. researchgate.netku.dk Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. researchgate.net The phenylcyclohexane (B48628) core is a well-known mesogen, a compound that displays liquid crystal properties.

By modifying the carboxylic acid group to form esters or other derivatives with long alkyl chains or other mesogenic units, it is plausible to synthesize new liquid crystalline materials. The specific nature of the phenylcyclohexyl group would influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

Table 2: Hypothetical Liquid Crystal Derivatives of this compound

| Derivative Type | Potential Modifying Group | Expected Liquid Crystal Behavior |

|---|---|---|

| Ester | 4-cyanophenol | Nematic phase |

| Ester | 4-alkoxybenzoic acid | Smectic and/or nematic phases |

Exploration in Coatings and Other Industrial Products

In the field of coatings, this compound could be utilized as a precursor for synthesizing specialty resins and polymers. For example, its ester derivatives could act as plasticizers or coalescing agents in paint and varnish formulations. The phenylcyclohexyl group might enhance the adhesion, durability, and chemical resistance of the coating.

Furthermore, the compound could be explored as an intermediate in the synthesis of other industrial products. The general class of phenylacetic acids and their derivatives are known to be starting materials for various chemicals. nih.gov While specific large-scale industrial use of this compound is not apparent, its structural features warrant investigation for niche applications where its unique combination of properties could be advantageous.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies

Chromatographic techniques are central to the separation and analysis of 2-(4-phenylcyclohexyl)acetic acid from various matrices. The choice of method depends on the specific analytical goal, such as purity assessment, enantiomeric separation, or quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound.

Reversed-Phase HPLC (RP-HPLC):

A common approach for the analysis of this compound is RP-HPLC, which separates compounds based on their hydrophobicity. A C18 column is typically effective for retaining the non-polar phenylcyclohexyl moiety. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Table 1: Illustrative RP-HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Chiral HPLC:

Since this compound possesses a chiral center, separating its enantiomers is critical. Chiral HPLC is the method of choice for this purpose. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving the enantiomers of carboxylic acids. Alternatively, cyclodextrin-based columns can be employed, where the enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, allowing for their separation. nih.gov The indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy. nih.gov

Table 2: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral AGP (α1-acid glycoprotein), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. Common derivatizing agents include diazomethane (B1218177) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Following derivatization, the resulting ester can be analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A non-polar or medium-polarity capillary column is generally used for the separation.

Table 3: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer (Scan mode m/z 50-500) |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to conventional HPLC. nih.govresearchgate.net The principles of method development for UPLC are similar to HPLC, but with adjusted flow rates and gradient profiles to take advantage of the increased efficiency. A UPLC method for this compound would offer significantly reduced run times, making it ideal for high-throughput analysis. nih.gov

Table 4: Illustrative UPLC Method Parameters for this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40-95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 1 µL |

Mass Spectrometry Based Quantification

Mass spectrometry (MS) offers high selectivity and sensitivity, making it an invaluable tool for the quantification of this compound, especially in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological fluids such as plasma and urine. phenomenex.comnih.gov The chromatographic separation, typically using UPLC for speed and resolution, is followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high degree of specificity minimizes interference from matrix components. nih.gov Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

Table 5: Hypothetical LC-MS/MS MRM Parameters for this compound

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) | m/z 217.3 |

| Product Ion (Q3) | m/z 173.2 (Illustrative fragment) |

| Collision Energy | -15 eV (Illustrative) |

| Dwell Time | 100 ms |

Method Validation Strategies (e.g., ICH guidelines)

Validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical methods. nih.govnih.govnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and placebo formulations.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. thermofisher.com This is typically evaluated by analyzing a series of standards over a defined range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. thermofisher.com

Table 6: Representative Validation Data for a Hypothesized HPLC Assay of this compound

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Repeatability (RSD%) | < 1.0% |

| Intermediate Precision (RSD%) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Pharmacokinetic Study Applications in Biological Samples

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The analysis of this compound and its derivatives in biological matrices like plasma requires highly sensitive and specific analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.gov

Research on a complex derivative, 2-(4-(4-(5-(2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl) acetic acid, provides insight into the pharmacokinetic profile that might be expected from this class of compounds. nih.gov In preclinical studies using rat models, this derivative exhibited low oral bioavailability (<10%) and was absorbed slowly, with time to maximum concentration (Tmax) ranging from 3.8 to 5.2 hours. nih.gov The compound was also found to be highly bound to both rat and human plasma proteins (>99.8%). nih.gov

The development of analytical methods for such compounds in plasma involves sophisticated sample preparation and instrumentation. A common approach includes solid-phase extraction (SPE) to isolate the analyte from the complex plasma matrix, followed by reverse-phase liquid chromatography for separation. nih.gov Mass spectrometry is used for detection, offering high sensitivity with lower limits of quantitation often in the picogram per milliliter (pg/mL) range. nih.gov For instance, a validated LC-MS/MS method for a different therapeutic agent, ulotaront, achieved a lower limit of quantitation of 20.0 pg/mL in human plasma, demonstrating the sensitivity of modern analytical techniques. nih.gov

The stability of the analyte in frozen plasma is also a critical parameter to assess during method validation, with studies confirming stability for extended periods, such as 730 days at -20°C and -70°C for some compounds. nih.gov

Table 1: Preclinical Pharmacokinetic Parameters for a this compound Derivative (KR-69232) in Rats nih.gov

| Parameter | Value | Conditions |

| Bioavailability | <10% | Oral Administration |

| Time to Max. Concentration (Tmax) | 3.8 - 5.2 hours | Oral Administration |

| Plasma Protein Binding (Rat) | >99.8% | In vitro |

| Plasma Protein Binding (Human) | >99.8% | In vitro |

| Metabolic Half-life (Rat Liver Microsomes) | 75.3 ± 20.9 min | In vitro |

| Metabolic Half-life (Human Liver Microsomes) | >120 min | In vitro |

| Permeability (Caco-2 cells) | <0.13 × 10⁻⁶ cm/s | In vitro |

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. sepscience.comaustinpublishinggroup.com When applied to analytical method development, it is often termed Analytical QbD (AQbD). waters.com This approach ensures that the final method is robust, reliable, and fit for its intended purpose throughout its lifecycle. waters.combrjac.com.br

The AQbD process involves several key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. austinpublishinggroup.comwaters.com This includes defining what needs to be measured (the analyte), the required performance characteristics like accuracy, precision, sensitivity, and the sample matrix. sepscience.com For a method to quantify this compound in a pharmaceutical formulation, the ATP would specify the required quantitation range, specificity, and acceptable limits for bias and precision. waters.com

Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that should be within an appropriate limit to ensure the desired quality. sepscience.com For an HPLC method, CQAs could include peak resolution, retention time, and peak asymmetry. CMPs are the method variables that can impact the CQAs, such as mobile phase composition, column temperature, flow rate, and pH. sepscience.comwaters.com

Risk Assessment: A risk assessment is performed to identify and rank the method parameters that are most likely to influence the CQAs. sepscience.com Tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA) can be used to clarify the relationships between parameters and outcomes. sepscience.com This helps focus experimental work on the most critical variables.

Design of Experiments (DoE): Instead of traditional one-factor-at-a-time (OFAT) experiments, DoE is used to systematically and efficiently study the effects of multiple CMPs and their interactions on the CQAs. sepscience.combrjac.com.br Statistical models are generated from the experimental data to understand the relationships between variables.

Establishing a Method Operable Design Region (MODR): The knowledge gained from DoE is used to establish a MODR, also known as the "Design Space". austinpublishinggroup.combrjac.com.br This is a multidimensional space where variations in method parameters have been shown to not significantly affect the quality of the analytical result. austinpublishinggroup.com Operating within the MODR ensures method robustness and flexibility without requiring re-validation for minor adjustments. austinpublishinggroup.com

Table 2: Example Risk Assessment for HPLC Method Development for this compound

| Critical Method Parameter (CMP) | Potential Failure Mode | Impact on Critical Quality Attribute (CQA) | Risk Level |

| Mobile Phase % Organic | Incorrect composition | Shift in Retention Time, Loss of Resolution | High |

| Mobile Phase pH | Drift or incorrect preparation | Change in Peak Shape, Shift in Retention Time | High |

| Column Temperature | Fluctuation or incorrect setting | Shift in Retention Time, Change in Selectivity | Medium |

| Flow Rate | Instability or incorrect setting | Proportional shift in Retention Time, Affects Pressure | Medium |

| Injection Volume | Inaccuracy | Poor Precision, Peak Overload/Distortion | Medium |

| Wavelength | Incorrect setting | Loss of Sensitivity, Inaccurate Quantitation | High |

常见问题

How can 2-(4-phenylcyclohexyl)acetic acid be synthesized with high purity for research purposes?

Methodological Answer:

A robust synthesis involves alkylation of cyclohexyl precursors followed by acetic acid functionalization. Key steps include:

- Cyclohexyl Intermediate Preparation : React 4-phenylcyclohexanol with a halogenating agent (e.g., PCl₃ or SOCl₂) to form 4-phenylcyclohexyl chloride .

- Acetic Acid Functionalization : Use a nucleophilic substitution reaction with sodium cyanide (NaCN) followed by hydrolysis to introduce the acetic acid moiety. Alternatively, employ a Grignard reagent (e.g., CH₂COOEt-MgBr) for direct alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Final recrystallization in ethanol ensures ≥98% purity (verified by HPLC) .

What advanced techniques are recommended for resolving low yields in the alkylation step during synthesis?

Methodological Answer:

Low yields often arise from steric hindrance or competing side reactions. Optimize by:

- Catalyst Use : Add catalytic tetrabutylammonium fluoride (TBAF) to enhance nucleophilicity .

- Temperature Control : Conduct reactions at 0–5°C to minimize byproducts (e.g., over-alkylation) .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to stabilize intermediates. Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/Hex 1:2) .

How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via vapor diffusion (methanol/water, 1:1) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.

- Refinement : Process data with SHELXL (anisotropic displacement parameters) and visualize with WinGX/ORTEP (thermal ellipsoid plots). Typical R-factor: ≤0.05 .

What analytical methods ensure purity and structural integrity of the compound?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA, 70:30), flow rate 1.0 mL/min. Retention time: ~8.2 min; purity >99% .

- NMR : Confirm structure via ¹H NMR (CDCl₃, 400 MHz): δ 1.5–2.1 (m, cyclohexyl protons), δ 2.3 (s, CH₂COOH), δ 7.2–7.4 (m, aromatic protons) .

- MS : ESI-MS (negative mode): m/z 233.1 [M–H]⁻ .

How can researchers address contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

Discrepancies often stem from impurities or tautomerism. Steps include:

- Repeat Analysis : Verify NMR/HPLC under identical conditions.

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., Gaussian09, B3LYP/6-31G* basis set) to identify tautomers .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange (e.g., cyclohexyl ring flipping) .

What methodologies assess the biological interactions of this compound?

Methodological Answer:

- Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and measure metabolite formation via LC-MS .

- Binding Studies : Use surface plasmon resonance (SPR) to determine binding affinity (KD) to target proteins (e.g., serum albumin) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in hepatocyte models .

What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。